molecular formula C10H10N2 B1314837 Isoquinolin-5-ylmethanamine CAS No. 58123-58-3

Isoquinolin-5-ylmethanamine

Cat. No. B1314837
CAS RN: 58123-58-3
M. Wt: 158.2 g/mol
InChI Key: CBDCFKLGMRFTRX-UHFFFAOYSA-N
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Patent
US06534510B2

Procedure details

To a solution of 0.0282 g (0.15 mmol) 17 in 1 mL EtOAc was added 0.0034 g Pd (10% on C). After 5 h under H2 at atmospheric pressure, the reaction mixture was diluted with 30 mL EtOAc and filtered over celite. The celite was washed with 200 mL EtOAc, and the filtrate was concentrated in vacuo. Purification by flash chromatography (10×160 mm silica gel, 5% (10% NH40H:MeOH):CH2Cl2) yielded 18. 1H NMR (CDCl3, 400 MHz) δ 9.272 (s, 1H, ArH); 8.583 (d, 1H, J=5.94 Hz, ArH); 7.876 (dd, 2H, J=7.18, 11.57 Hz, ArH); 7.583 (t, 1H, J=7.64 Hz, ArH); MS (Electrospray): m/z 159.0 (M+H).
Name
17
Quantity
0.0282 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0034 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][N:9]=[CH:10]2)=[N+]=[N-]>CCOC(C)=O.[Pd]>[NH2:1][CH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][N:9]=[CH:10]2

Inputs

Step One
Name
17
Quantity
0.0282 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C2C=CN=CC2=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.0034 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
The celite was washed with 200 mL EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (10×160 mm silica gel, 5% (10% NH40H:MeOH):CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCC1=C2C=CN=CC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.